molecular formula C19H27BN2O4 B3301884 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester CAS No. 913388-56-4

1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3301884
CAS No.: 913388-56-4
M. Wt: 358.2 g/mol
InChI Key: QTYQDVDTPBUKTP-UHFFFAOYSA-N
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Description

CAS No.: 913388-56-4 Molecular Formula: C₁₉H₂₇BN₂O₄ Molecular Weight: 358.24 g/mol Key Features:

  • Structure: The compound features an indole core modified with a boronic acid group at position 2 and a piperidinylmethyl substituent at position 3. The carboxylic acid at position 1 is protected as a tert-butyl ester .
  • Physicochemical Properties: Hydrogen Bond Donors: 2 Hydrogen Bond Acceptors: 4 Topological Polar Surface Area (TPSA): 78.7 Ų Rotatable Bonds: 6 Complexity: 448 .

The tert-butyl ester and piperidine moieties enhance stability and modulate lipophilicity.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(piperidin-1-ylmethyl)indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O4/c1-19(2,3)26-18(23)22-16-8-7-14(13-21-9-5-4-6-10-21)11-15(16)12-17(22)20(24)25/h7-8,11-12,24-25H,4-6,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYQDVDTPBUKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN3CCCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723274
Record name {1-(tert-Butoxycarbonyl)-5-[(piperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-56-4
Record name {1-(tert-Butoxycarbonyl)-5-[(piperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

  • Boronic Acid Group: Interacts with enzymes and proteins, potentially inhibiting their activity.

  • Piperidine Moiety: May bind to receptors or enzymes, modulating their function.

  • Indole Core: Participates in various biochemical interactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations

Analogues of this compound primarily differ in the substituent at position 5 of the indole ring. Modifications include piperazine derivatives, sulfonyl groups, silyl ethers, and carbamate-protected amines.

Physicochemical and Structural Analysis

Table 1: Comparative Analysis of Structural Analogues
Compound (CAS No.) Molecular Formula MW (g/mol) Key Substituent H-Bond Donors/Acceptors TPSA (Ų) Notable Features
913388-56-4 C₁₉H₂₇BN₂O₄ 358.24 Piperidinylmethyl 2/4 78.7 Moderate polarity; balanced lipophilicity
913388-70-2 C₂₄H₃₅BN₃O₆S 488.36 Piperazinylsulfonyl 2/8 93.4 High polarity; sulfonyl group enhances stability
771477-41-9 C₂₂H₃₂BN₃O₆ 488.36 Boc-piperazinylmethyl 2/8 93.4 Boc protection improves metabolic stability
913388-67-7 C₂₃H₃₄BN₃O₆ 488.36 Boc-piperidinylamino 3/8 111 Carbamate-linked piperidine; increased H-bonding
503045-77-0 C₂₂H₃₂BN₃O₈S 509.38 Piperazinylsulfonyl-Boc 2/11 138 Highest TPSA; predicted pKa 7.76 (moderate acidity)
848357-99-3 C₁₈H₂₉BN₂O₄Si 398.33 Silyloxy 2/5 78.7 Silyl ether enhances lipophilicity

Impact of Substituents on Properties

The original compound (CAS 913388-56-4) and silyl ether analogue (CAS 848357-99-3) have lower TPSA (~78 Ų), favoring membrane permeability .

Metabolic Stability:

  • Tert-butyl esters (e.g., CAS 913388-56-4) and Boc-protected amines (e.g., CAS 771477-41-9) resist enzymatic hydrolysis, prolonging half-life .
  • Sulfonyl groups (CAS 503045-77-0) may reduce susceptibility to oxidative metabolism .

Reactivity and Binding Interactions:

  • Boronic acids (common to all compounds) can form reversible covalent bonds with serine residues in proteases, a mechanism leveraged in drugs like bortezomib .
  • Piperazinyl and piperidinyl groups (e.g., CAS 913388-67-7) introduce basic nitrogen atoms, enabling ionic interactions with biological targets .

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester (CAS Number: 913388-67-7) is a complex organic compound featuring an indole core with significant potential in medicinal chemistry. Its unique structure includes a boron atom and a piperidine group, which may confer distinct biological activities. This article reviews the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H34BN3O6, and it has a molecular weight of approximately 421.3 g/mol. The structure is characterized by:

  • Indole Core : A bicyclic structure known for its role in various biological activities.
  • Boronic Acid Moiety : Enhances reactivity and potential interactions with biological targets.
  • Piperidine Substitution : May influence pharmacological properties.

Biological Activity Overview

Research indicates that compounds with indole structures exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 1H-Indole-1-carboxylic acid derivatives have been explored in various studies.

Anticancer Activity

Indole derivatives have shown promise in cancer research. For instance, studies have demonstrated that certain indole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundActivityReference
Indole-3-carbinolAntitumor effects in breast cancer models
5-BromoindoleInhibits growth of melanoma cells

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been well-documented. The presence of the carboxylic acid group in 1H-Indole-1-carboxylic acid derivatives enhances their ability to interact with microbial targets.

CompoundMicrobial TargetActivityReference
Indole-2-carboxylic acidStaphylococcus aureusInhibitory effects observed
3-Indolepropionic acidAntibacterial against E. coliEffective at low concentrations

The mechanisms through which 1H-Indole-1-carboxylic acid derivatives exert their biological effects are varied and include:

  • CysLT Antagonism : Some indole derivatives act as selective antagonists for cysteinyl leukotriene receptors (CysLT), which are involved in inflammatory responses. For example, compounds similar to the target compound have shown IC50 values in the low micromolar range against CysLT receptors .
  • Inhibition of Enzymatic Activity : Indoles can inhibit key enzymes involved in cancer progression and inflammation, such as integrase in HIV replication .

Case Studies

Several studies have investigated the biological activity of related indole compounds:

  • Cysteinyl Leukotriene Receptor Antagonists : Research demonstrated that certain indole derivatives could selectively inhibit CysLT receptors, which are implicated in asthma and other inflammatory conditions. For instance, a derivative exhibited an IC50 value of 0.0059 μM against CysLT1 .
  • Antiviral Activity : Indole derivatives have been explored as potential inhibitors for viral enzymes like HIV integrase. Modifications to the indole structure resulted in compounds with significantly improved inhibitory activity against integrase .

Q & A

Q. What are the typical synthetic routes for synthesizing this indole-boronate ester compound?

The compound is synthesized via multi-step reactions starting from indole derivatives. A common approach involves:

  • Step 1: Condensation of 3-formyl-1H-indole-2-carboxylic acid with boronic acid derivatives under reflux in acetic acid with sodium acetate as a catalyst .
  • Step 2: Introduction of the piperidinylmethyl group via nucleophilic substitution or reductive amination, followed by tert-butyl ester protection using Boc anhydride .
  • Purification: Recrystallization from acetic acid or DMF/acetic acid mixtures to achieve ≥95% purity .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key methods include:

  • NMR (¹H/¹³C): To confirm the indole backbone, boronate ester, and piperidinylmethyl substituents. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • FTIR: Identification of carboxylic acid ester (C=O stretch ~1700 cm⁻¹) and boronate (B-O stretch ~1350 cm⁻¹) functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₈BNO₅: 381.21 g/mol) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Impurities often arise from:

  • Unreacted intermediates: Detectable via HPLC with a C18 column and UV detection at 254 nm. Mitigation involves optimizing reaction times and stoichiometry .
  • Byproducts from esterification: Use of molecular sieves or anhydrous conditions minimizes residual acetic acid or water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

  • Catalyst screening: Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of boronate groups, with phosphine ligands to enhance selectivity .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like TDAE (tetrakis(dimethylamino)ethylene) reduce side reactions in nitroarene reductions .
  • Temperature gradients: Stepwise heating (e.g., 60°C → 100°C) balances reaction kinetics and thermal stability of the boronate ester .

Q. What mechanistic insights exist for key reactions in the synthesis pathway?

  • Boronate ester formation: Kinetic studies suggest a two-step mechanism: (i) acid-catalyzed condensation of the boronic acid with the indole aldehyde, followed by (ii) esterification with tert-butanol .
  • Piperidinylmethyl introduction: DFT calculations indicate a SN2 mechanism for alkylation, with steric hindrance from the tert-butyl group influencing regioselectivity .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Reactivity: Density Functional Theory (DFT) models simulate transition states for boronate ester hydrolysis, guiding pH stability studies .
  • Docking studies: Molecular docking against protease targets (e.g., SARS-CoV-2 Mpro) evaluates potential bioactivity, leveraging the indole scaffold’s affinity for hydrophobic binding pockets .

Q. What strategies resolve data contradictions in stability studies under varying pH conditions?

  • Contradiction: Discrepancies in hydrolytic stability (e.g., rapid degradation at pH < 3 vs. stability at pH 5–7).
  • Resolution: Use kinetic pH-rate profiling and LC-MS to identify degradation products. Adjust formulation buffers (e.g., citrate vs. phosphate) to validate stability thresholds .

Q. How are advanced chromatographic methods applied to impurity profiling?

  • HPLC-MS/MS: Quantifies trace impurities (≤0.1%) using a gradient elution method (e.g., 10–90% acetonitrile in 0.1% formic acid over 30 minutes) .
  • Chiral chromatography: Resolves enantiomeric impurities if asymmetric synthesis is employed, using columns like Chiralpak AD-H .

Methodological Notes

  • Experimental Design: Prioritize DOE (Design of Experiments) for multi-variable optimization (e.g., Taguchi methods for catalyst/solvent screening) .
  • Safety Protocols: Handle boronate esters under inert atmospheres (N₂/Ar) to prevent hydrolysis; use PPE (gloves, goggles) as per GHS hazard classifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester

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